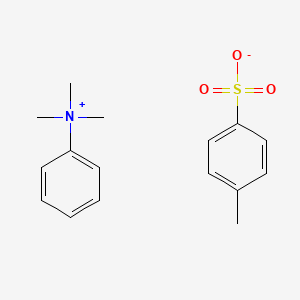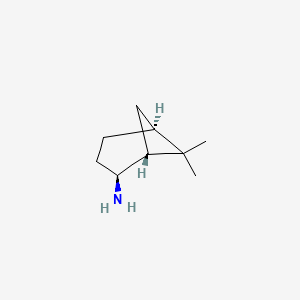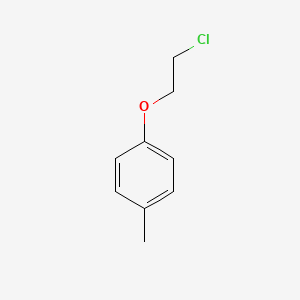
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide
Vue d'ensemble
Description
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide is a chemical compound with the molecular formula C8H8ClN3S and a molecular weight of 213.69 . It is an amino acid derivative that can be used as a potential antitubercular drug .
Synthesis Analysis
The synthesis of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide involves the reaction of 4-Chlorobenzaldehyde and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide consists of a benzene ring substituted with a chlorine atom and a hydrazine-1-carbothioamide group .Physical And Chemical Properties Analysis
The compound has a melting point of 209°C and a predicted boiling point of 343.4±44.0°C. The predicted density is 1.36±0.1 g/cm3, and the predicted pKa is 11.22±0.70 .Applications De Recherche Scientifique
Antitubercular Agent
“2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide” is an amino acid derivative that can be used as a potential antitubercular agent . It combats tuberculosis bacteria, which could make it a valuable asset in the development of new treatments for this disease .
Urease Inhibitor
This compound has been investigated for its inhibitory action against urease . Ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer, have developed resistance to existing treatments, necessitating the development of new therapies . “2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide” could potentially serve as a new line of therapy with anti-urease activity .
Synthesis of Novel Structures
The compound has been used in the synthesis of novel structures, particularly pyridine carboxamide and carbothioamide derivatives . These derivatives have been synthesized via condensation reaction and investigated for their inhibitory action against urease .
Spectral Studies
“2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide” has been used in spectral studies . For example, in IR spectra, two weak peaks appear due to secondary amine (NH2), the NHCS group appears with weak intensity, and the medium peak appears (C=N) .
Molecular Docking Studies
The compound has been used in molecular docking studies to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease . This helps in understanding its mode of interaction and could be useful in the design of new drugs .
Kinetic Studies
“2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide” has been used in kinetic studies . These studies were performed for the most potent inhibitors to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease .
Propriétés
IUPAC Name |
[(E)-(4-chlorophenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQYDLGFZXBIK-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide | |
CAS RN |
5706-80-9 | |
| Record name | NSC8277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4-nitrophenyl)methyl (5R)-6-[(1R)-1-hydroxyethyl]-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1623519.png)


![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)



